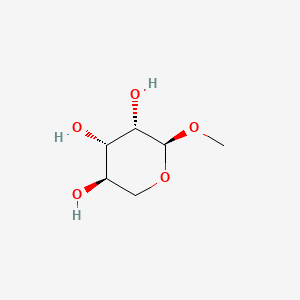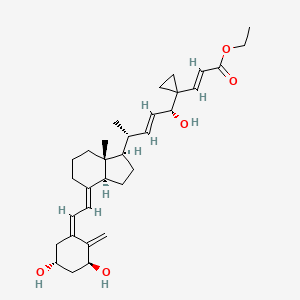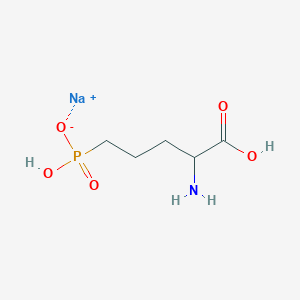
N-Acetyltyramine Glucuronide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyltyramine Glucuronide-d3 (NATG-d3) is a derivative of tyramine, a naturally occurring amino acid found in certain foods. Tyramine is a precursor to the neurotransmitter dopamine, which is involved in many physiological processes, including the regulation of mood, motor activity, and reward-motivated behavior. NATG-d3 is a labeled form of tyramine that can be used for a variety of scientific research applications, including in vitro and in vivo studies.
Applications De Recherche Scientifique
N-Acetyltyramine Glucuronide-d3 has been used in a variety of scientific research applications, including in vitro and in vivo studies. In vitro studies have used N-Acetyltyramine Glucuronide-d3 to study the metabolism of tyramine and its metabolites, and to investigate the effects of tyramine on neurotransmitter release. In vivo studies have used N-Acetyltyramine Glucuronide-d3 to study the pharmacokinetics of tyramine, its effects on dopamine levels, and its potential as a therapeutic agent.
Mécanisme D'action
N-Acetyltyramine Glucuronide-d3 is a prodrug of tyramine, meaning that it is converted to tyramine in the body. In the liver, N-Acetyltyramine Glucuronide-d3 is metabolized by UDP-glucuronosyltransferase to NAT, which is then converted to tyramine by hydrolysis. Tyramine is then taken up by the synaptic cleft and acts as a precursor for dopamine synthesis, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects
Tyramine is a precursor to dopamine, a neurotransmitter involved in many physiological processes, including the regulation of mood, motor activity, and reward-motivated behavior. Increased dopamine levels have been associated with improved cognitive function and increased motivation. Tyramine has also been shown to increase the release of other neurotransmitters, including serotonin, norepinephrine, and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
N-Acetyltyramine Glucuronide-d3 has several advantages for use in lab experiments. It is a labeled form of tyramine, which makes it easier to track its metabolism and effects in the body. It is also highly stable, with a long shelf life, and is relatively easy to synthesize. However, N-Acetyltyramine Glucuronide-d3 has some limitations for use in lab experiments. It is not as potent as tyramine, so higher doses may be needed to achieve the desired effects. Additionally, N-Acetyltyramine Glucuronide-d3 is not as well-studied as tyramine, so there is still much to be learned about its metabolism and effects in the body.
Orientations Futures
N-Acetyltyramine Glucuronide-d3 has potential for use in a variety of scientific research applications, including in vitro and in vivo studies. Future research should focus on further investigating the metabolism and effects of N-Acetyltyramine Glucuronide-d3 in the body, as well as its potential therapeutic applications. Additionally, further research should explore the use of N-Acetyltyramine Glucuronide-d3 in combination with other drugs or therapeutic agents, as well as its potential use in drug delivery systems. Finally, further research should investigate the use of N-Acetyltyramine Glucuronide-d3 as an imaging agent, as well as its potential use in diagnostic tests.
Méthodes De Synthèse
N-Acetyltyramine Glucuronide-d3 can be synthesized from tyramine, which is first converted to N-acetyltyramine (NAT) by acetylation with acetic anhydride in the presence of pyridine. This reaction yields NAT-d3, which is then converted to N-Acetyltyramine Glucuronide-d3 by glucuronidation with uridine diphosphate (UDP) glucuronic acid and UDP-glucuronosyltransferase in the presence of Tris-HCl buffer.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyltyramine Glucuronide-d3 involves the acetylation of tyramine followed by glucuronidation. The deuterium label is introduced during the acetylation step.", "Starting Materials": [ "Tyramine", "Acetic anhydride-d6", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Triethylamine (TEA)", "Methanol", "Dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Tyramine is reacted with acetic anhydride-d6 in the presence of DMAP and TEA to form N-Acetyltyramine-d6.", "N-Acetyltyramine-d6 is then reacted with glucuronic acid in the presence of DCC and DMAP to form N-Acetyltyramine Glucuronide-d3.", "The reaction mixture is then purified by column chromatography using a mixture of methanol and DCM as the eluent.", "The purified product is then treated with NaHCO3 and NaCl to remove any remaining impurities.", "The final product is obtained by evaporating the solvent and drying the residue under vacuum." ] } | |
Numéro CAS |
1429623-59-5 |
Nom du produit |
N-Acetyltyramine Glucuronide-d3 |
Formule moléculaire |
C₁₆H₁₈D₃NO₈ |
Poids moléculaire |
358.36 |
Synonymes |
β-D-p-(2-Acetamidoethyl)phenyl Glucopyranosiduronic Acid-d3; 4-[2-(Acetylamino)ethyl]phenyl β-D-Glucopyranosiduronic Acid-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)








